Urea, N-(6,11-dihydrodibenzo(b,e)thiepin-11-yl)-N'-hexyl-
Urea, N-(6,11-dihydrodibenzo(b,e)thiepin-11-yl)-N'-hexyl-
Brand Name:
Vulcanchem
CAS No.:
74797-26-5
VCID:
VC21329305
InChI:
InChI=1S/C21H26N2OS/c1-2-3-4-9-14-22-21(24)23-20-17-11-6-5-10-16(17)15-25-19-13-8-7-12-18(19)20/h5-8,10-13,20H,2-4,9,14-15H2,1H3,(H2,22,23,24)
SMILES:
CCCCCCNC(=O)NC1C2=CC=CC=C2CSC3=CC=CC=C13
Molecular Formula:
C21H26N2OS
Molecular Weight:
354.5 g/mol
Urea, N-(6,11-dihydrodibenzo(b,e)thiepin-11-yl)-N'-hexyl-
CAS No.: 74797-26-5
Cat. No.: VC21329305
Molecular Formula: C21H26N2OS
Molecular Weight: 354.5 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 74797-26-5 |
|---|---|
| Molecular Formula | C21H26N2OS |
| Molecular Weight | 354.5 g/mol |
| IUPAC Name | 1-(6,11-dihydrobenzo[c][1]benzothiepin-11-yl)-3-hexylurea |
| Standard InChI | InChI=1S/C21H26N2OS/c1-2-3-4-9-14-22-21(24)23-20-17-11-6-5-10-16(17)15-25-19-13-8-7-12-18(19)20/h5-8,10-13,20H,2-4,9,14-15H2,1H3,(H2,22,23,24) |
| Standard InChI Key | WOWUIZDCLQJAIJ-UHFFFAOYSA-N |
| SMILES | CCCCCCNC(=O)NC1C2=CC=CC=C2CSC3=CC=CC=C13 |
| Canonical SMILES | CCCCCCNC(=O)NC1C2=CC=CC=C2CSC3=CC=CC=C13 |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume
Molecular Mass Calculator